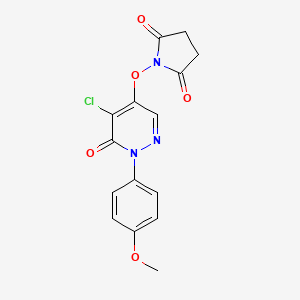

![molecular formula C18H18N2O3S B2536669 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-21-3](/img/structure/B2536669.png)

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

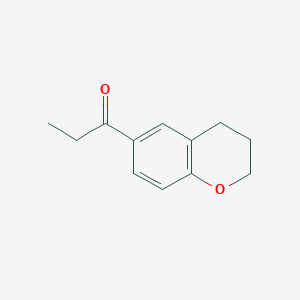

“N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound . It has a molecular formula of C19H20N2O3S and a molecular weight of 356.44.

Molecular Structure Analysis

The molecular structure of “N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” consists of a benzothiazole ring substituted with methoxy and methoxyethyl groups, and a benzamide group .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 697.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds .Applications De Recherche Scientifique

Synthesis in Liquid Crystals

A study by Ha et al. (2010) focused on synthesizing new liquid crystals with a benzothiazole core, similar to the compound . These crystals were characterized for their mesomorphic properties using various techniques.

Antimicrobial Activity

Research by Badne et al. (2011) delved into the synthesis of benzothiazole derivatives and evaluated their antimicrobial properties, indicating potential application in developing new antimicrobial agents.

Radiochemical Synthesis

In the field of radiochemistry, a study by Bobeldijk et al. (1990) outlined the synthesis of a precursor to radioactively labeled benzamides, hinting at applications in medical imaging and diagnostics.

Organic Chemistry Reactions

Konovalova et al. (2014) explored the reaction of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines, leading to the formation of benzothiazol-6-yl benzamides. Their research Konovalova et al. (2014) contributes to the understanding of benzothiazole chemistry.

Antihyperglycemic Agents

Nomura et al. (1999) developed benzamide derivatives, including benzothiazole compounds, as potential antidiabetic agents. Their study Nomura et al. (1999) aimed to find new treatments for diabetes mellitus.

Corrosion Inhibition

Research by Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, revealing their potential in protecting metals from corrosion.

Pharmaceutical Applications

A series of studies, including those by Rana et al. (2008), Yoshida et al. (2005), and Iwanami et al. (1981), have explored benzothiazole derivatives for their potential in treating various medical conditions such as cancer, psychosis, and other disorders.

Propriétés

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-11-10-20-15-9-8-14(23-2)12-16(15)24-18(20)19-17(21)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSGAIUMIALVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3-Trimethyl-3H-benzo[e]indole](/img/structure/B2536588.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)

![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)